ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H23N3O9S and its molecular weight is 565.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C27H23N3O9S
Molecular Weight: 541.55 g/mol
IUPAC Name: this compound
InChI Key: JZBEMNQZVYBIEA-CYQGQKJWSA-N
Anticancer Activity
Recent studies indicate that thiazolopyrimidine derivatives exhibit significant anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A431 | 12.5 | |
HepG2 | 15.0 | |
MCF7 | 10.0 |
The compound's mechanism of action may involve the inhibition of specific kinases or transcription factors that are crucial for tumor growth and survival.
Antimicrobial Activity
Thiazolopyrimidine derivatives have also demonstrated antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation: It may act as an antagonist or agonist at specific cellular receptors involved in signaling pathways.
- DNA Intercalation: The structure allows for potential intercalation into DNA strands, disrupting replication and transcription processes.
Study on Anticancer Effects
A recent study evaluated the effects of this compound on A431 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Study on Antimicrobial Activity
Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. The findings indicated that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis .
Properties
CAS No. |
330846-88-3 |
---|---|
Molecular Formula |
C27H23N3O9S |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23N3O9S/c1-5-37-26(34)23-14(2)28-27-29(24(23)18-7-6-8-19(11-18)30(35)36)25(33)22(40-27)12-17-9-10-20(38-15(3)31)13-21(17)39-16(4)32/h6-13,24H,5H2,1-4H3/b22-12+ |
InChI Key |
ZKGRBQFTOHVDSP-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=C(C=C(C=C4)OC(=O)C)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=C(C=C(C=C4)OC(=O)C)OC(=O)C)S2)C |
Origin of Product |
United States |
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